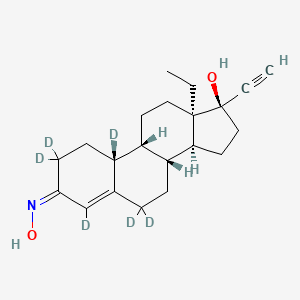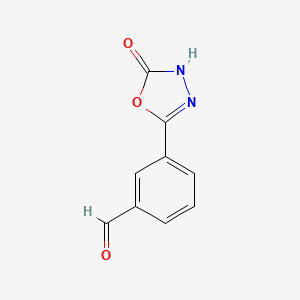
3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde is a heterocyclic compound that features a five-membered oxadiazole ring fused with a benzaldehyde moiety. The oxadiazole ring consists of two nitrogen atoms, one oxygen atom, and two carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde typically involves the cyclization of hydrazide derivatives with aldehydes. One common method includes the use of iodine as a catalyst for oxidative cyclization. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃), which facilitates the cyclization and cleavage of C–C bonds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃)
Major Products
Oxidation: Formation of 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzoic acid.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted benzaldehyde derivatives
科学的研究の応用
3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the development of high-energy materials and as a precursor for various industrial chemicals
作用機序
The mechanism of action of 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways. The compound’s antibacterial and antifungal activities are linked to its ability to disrupt the cell membrane integrity of microorganisms .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and applications in energetic materials.
1,3,4-Oxadiazole Derivatives: Various derivatives with different substituents that exhibit unique biological and chemical properties
Uniqueness
3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of the oxadiazole ring and benzaldehyde moiety makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C9H6N2O3 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC名 |
3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-2-1-3-7(4-6)8-10-11-9(13)14-8/h1-5H,(H,11,13) |
InChIキー |
ZBNAJLVTLKONIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=NNC(=O)O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


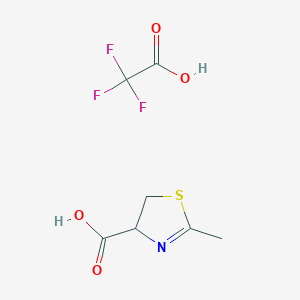

![tert-Butyl 7'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13852676.png)

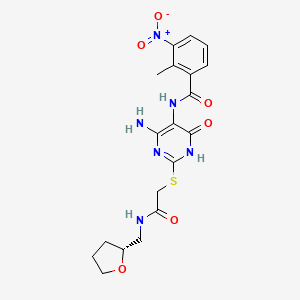
![5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13852698.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate](/img/structure/B13852705.png)
![2-(2,4-difluorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride](/img/structure/B13852713.png)
![(Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid](/img/structure/B13852714.png)
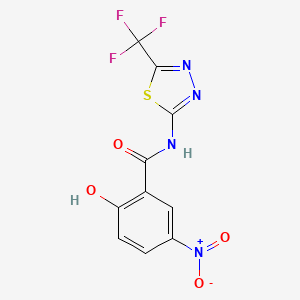
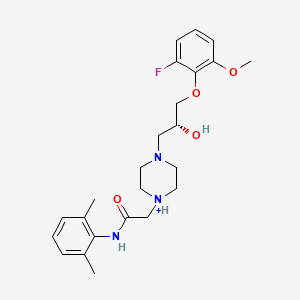
![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,26S,29S,32S)-5-ethyl-1,7,16,20,23,25,28,31-octamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B13852741.png)
